molecular formula C21H24N2O3 B12888393 N-(1-Cyclohexyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide CAS No. 91815-05-3

N-(1-Cyclohexyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide

Cat. No.: B12888393
CAS No.: 91815-05-3
M. Wt: 352.4 g/mol
InChI Key: JORJUXLNOMVKOC-UHFFFAOYSA-N
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Description

Furazolidone , belongs to the class of nitrofuran antibiotics . It has a fascinating structure that combines a furan ring, an azetidinone ring, and a benzamide moiety. Let’s break it down:

    Furan Ring: The furan-2-yl group contributes aromaticity and reactivity.

    Azetidinone Ring: The 4-oxoazetidin-3-yl portion provides a four-membered ring with a carbonyl group.

    Benzamide: The benzamide group adds an amide functionality.

Preparation Methods

Synthesis Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: Furazolidone is susceptible to oxidation due to the nitrofuran group. Oxidation can lead to loss of antibacterial activity.

    Reduction: Reduction of the nitro group yields the corresponding amino compound, which is less active.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Antibacterial Agent: Furazolidone exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.

    Helicobacter pylori Eradication: Used in combination therapy for treating H. pylori infections.

    Antiprotozoal Activity: Effective against certain protozoa.

    Potential Antitumor Properties: Under investigation for cancer treatment.

Mechanism of Action

    Inhibition of Nitrofuran Reductase: Furazolidone is reduced by bacterial nitrofuran reductase enzymes, leading to toxic intermediates that damage DNA and proteins.

    Disruption of Electron Transport: Interferes with bacterial electron transport chains.

Comparison with Similar Compounds

    Nitrofurantoin: Similar in structure but used primarily for urinary tract infections.

    Nitrofurazone: Used topically as an antiseptic.

    Nifuratel: Another nitrofuran derivative with broader antimicrobial activity.

Properties

CAS No.

91815-05-3

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[1-cyclohexyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-21(22-19(24)15-9-4-2-5-10-15)18(17-13-8-14-26-17)23(20(21)25)16-11-6-3-7-12-16/h2,4-5,8-10,13-14,16,18H,3,6-7,11-12H2,1H3,(H,22,24)

InChI Key

JORJUXLNOMVKOC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C2CCCCC2)C3=CC=CO3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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